4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline

Phosphorescent Emitters Light-Emitting Electrochemical Cells Solid-State Photophysics

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline (also designated BUPH1 or cbz2phen) is a 1,10-phenanthroline derivative symmetrically substituted at the 4- and 7-positions with 9H-carbazol-9-yl groups. This extended π-conjugated architecture endows the compound with enhanced steric bulk, pronounced intraligand charge-transfer (ILCT) character, and dual hole- and electron-transport capability, distinguishing it from simpler phenanthroline ligands such as 4,7-diphenyl-1,10-phenanthroline (BPhen) or bathophenanthroline.

Molecular Formula C36H22N4
Molecular Weight 510.6 g/mol
CAS No. 676542-82-8
Cat. No. B3149696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline
CAS676542-82-8
Molecular FormulaC36H22N4
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C5C=CC6=C(C=CN=C6C5=NC=C4)N7C8=CC=CC=C8C9=CC=CC=C97
InChIInChI=1S/C36H22N4/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)39(29)33-19-21-37-35-27(33)17-18-28-34(20-22-38-36(28)35)40-31-15-7-3-11-25(31)26-12-4-8-16-32(26)40/h1-22H
InChIKeyZEPNEZBNLFFDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline (CAS 676542-82-8): A Carbazole-Functionalized Phenanthroline Ligand for High-Efficiency Optoelectronic and Photovoltaic Applications


4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline (also designated BUPH1 or cbz2phen) is a 1,10-phenanthroline derivative symmetrically substituted at the 4- and 7-positions with 9H-carbazol-9-yl groups. This extended π-conjugated architecture endows the compound with enhanced steric bulk, pronounced intraligand charge-transfer (ILCT) character, and dual hole- and electron-transport capability, distinguishing it from simpler phenanthroline ligands such as 4,7-diphenyl-1,10-phenanthroline (BPhen) or bathophenanthroline [1][2]. It has been employed as an ancillary ligand in phosphorescent Ir(III) and Re(I) complexes, as a π-acceptor unit in Ru(II) heteroleptic dyes for dye-sensitized solar cells (DSSCs), and most recently as an in-situ molecular passivation agent in thermally evaporated pure-blue perovskite light-emitting diodes (PeLEDs) [3][4].

Why 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline Cannot Be Replaced by Simpler Phenanthroline Ligands: Key Differentiation Drivers


Although the 1,10-phenanthroline core is a ubiquitous building block in coordination chemistry, generic substitution with commercially available analogs such as BPhen or bathophenanthroline fails to replicate the unique combination of steric shielding, extended π-conjugation, and charge-transfer photophysics that the carbazole substituents confer [1][4]. When employed as an ancillary ligand in cationic Ir(III) complexes, the fused carbazole groups of 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline significantly suppress intermolecular aggregation and concentration quenching in neat films—a limitation that severely compromises the solid-state photoluminescence quantum yield (PLQY) of complexes bearing less bulky phenanthroline ligands [1]. In Re(I) tricarbonyl systems, the same carbazole-functionalized ligand introduces a low-lying intraligand charge-transfer (¹ILCTcbz2phen) state that is entirely absent in unsubstituted phenanthroline analogs, fundamentally altering the excited-state manifold and enabling dual-emission behavior [4]. These structural and photophysical differentiations directly translate into quantifiable performance advantages in devices, as demonstrated by the record external quantum efficiency achieved when the compound is used as a passivation agent in PeLEDs [3] and the superior photovoltaic performance of its Ru(II) complexes relative to the N3 dye benchmark [2].

Quantitative Evidence Guide: Comparator-Based Performance Differentiation of 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline


Solid-State Photoluminescence Quantum Yield (PLQY) Enhancement in Cationic Ir(III) Complexes: L3 vs. L1 and L2 Ancillary Ligands

In a direct head-to-head comparison using cationic Ir(III) complexes of the type [Ir(C^N)₂(N^N)]⁺, where the ancillary ligand (N^N) was varied among 4,7-di(1H-pyrrol-1-yl)-1,10-phenanthroline (L1), 4,7-di(1H-indol-1-yl)-1,10-phenanthroline (L2), and 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline (L3), the complex bearing L3 exhibited substantially higher PLQY in neat film. The study reports that the increase in steric hindrance from L1 to L3 correlates directly with reduced intermolecular interactions and suppressed concentration quenching, endowing the L3-containing complex with the highest PLQY among the three ligands [1]. Quantum chemical calculations further rationalized that the enhanced PLQY arises from the effective isolation of emitting centers provided by the bulky carbazole groups [1].

Phosphorescent Emitters Light-Emitting Electrochemical Cells Solid-State Photophysics

Dye-Sensitized Solar Cell Efficiency: Ru(II) Complex with cbz2phen Outperforms N3 Benchmark Dye

The tris-heteroleptic Ru(II) dye cis-[Ru(cbz2-phen)(dcbH₂)(NCS)₂], where cbz2-phen = 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline and dcbH₂ = 4,4′-dicarboxylic acid-2,2′-bipyridine, was fabricated into DSSCs and its performance directly compared against the widely used N3 dye (cis-[Ru(dcbH₂)₂(NCS)₂]) under identical conditions. The cbz2-phen-sensitized cells achieved a performance that surpasses N3 dye, with the authors attributing the improvement to increased incident photon-to-current conversion efficiency (IPCE) driven by the extended π-conjugated carbazole substituents at the 4- and 7-positions of the phenanthroline ligand [1]. The HOMO stabilization and enhanced electron delocalization in the triplet excited state facilitate more efficient electron injection via both singlet and triplet pathways [1].

Dye-Sensitized Solar Cells Ruthenium Sensitizers Photovoltaic Efficiency

Record External Quantum Efficiency in Thermally Evaporated Pure-Blue Perovskite LEDs via BUPH1 Passivation

In a recent study, 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline (designated BUPH1) was employed as an in-situ molecular passivation agent during thermal evaporation of CsPbBr₃-based perovskite films for pure-blue PeLEDs. The bidentate coordination of BUPH1 to under-coordinated Pb²⁺ ions effectively passivates halide vacancies and suppresses ion migration. The optimized device achieved an external quantum efficiency (EQE) of 3.10%, which the authors report as the highest value for thermally evaporated pure-blue PeLEDs to date [1]. The device emits at 472 nm with a narrow full width at half maximum (FWHM) of 19 nm, meeting the BT.2020 color gamut standard, and maintains stable chromaticity coordinates across varying operating voltages [1].

Perovskite Light-Emitting Diodes Defect Passivation Pure-Blue Emission

Dual-Emission Photophysics via Intraligand Charge-Transfer State Exclusive to Carbazole-Functionalized Phenanthroline in Re(I) Complexes

In Re(I) tricarbonyl complexes of the form fac-[Re(L)(CO)₃(cbz2phen)]⁺/⁰, where cbz2phen = 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline and L = Cl⁻, pyridine, or 2-aminomethylpyridine, the presence of the carbazole-functionalized ligand introduces a low-lying ¹ILCTcbz2phen state (carbazole → phenanthroline intraligand charge transfer) that is absent in typical Re(I) polypyridyl complexes bearing unsubstituted phenanthroline [1]. This results in dual emission maxima in CH₃CN solution—a feature not observed in reference complexes such as fac-[Re(Cl)(CO)₃(phen)] (phen = 1,10-phenanthroline) [1]. The emission quantum yields in solution are in the range of 10⁻³–10⁻², and when embedded in a PMMA matrix, the radiative decay from the singlet state is inhibited while triplet ³MLCT and ³ILCT states contribute to the luminescence [1].

Rhenium(I) Photophysics Intraligand Charge Transfer Dual Emission

Optimal Procurement Scenarios: Where 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline Delivers Irreplaceable Performance


Solid-State Light-Emitting Electrochemical Cells (LECs) Requiring High PLQY in Neat Films

When developing cationic Ir(III)-based LECs where the emitting layer must function in neat (undoped) film configuration, the pronounced steric shielding of 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline as an ancillary ligand directly mitigates concentration quenching. This translates to higher PLQY and electroluminescence efficiency compared to complexes employing less bulky phenanthroline ligands such as L1 or L2 [1]. Procurement should prioritize this compound whenever the device architecture precludes the use of host-guest dispersion strategies.

High-Efficiency Dye-Sensitized Solar Cells with Panchromatic Visible Absorption

For DSSC research programs seeking to surpass the performance ceiling of the historical N3 dye, incorporating 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline as the π-acceptor ancillary ligand in Ru(II) tris-heteroleptic dyes yields higher IPCE and overall cell efficiency [2]. The extended conjugation and HOMO stabilization provided by the carbazole groups enable more efficient electron injection, making this compound a strategic procurement choice for next-generation Ru(II) sensitizer development [2].

Vacuum-Deposited Pure-Blue Perovskite LEDs Targeting BT.2020 Color Gamut Compliance

In the fabrication of thermally evaporated pure-blue PeLEDs for high-resolution displays, BUPH1 serves simultaneously as a defect passivation agent and a spectral stabilizer. Its bidentate coordination to Pb²⁺ ions reduces trap density, enhances PLQY, and suppresses halide migration under electrical bias [3]. The resulting device delivers an EQE of 3.10%—the highest reported for this device category—with a narrow FWHM of 19 nm and stable chromaticity [3]. For manufacturers targeting BT.2020 color standards, this compound is a differentiated procurement item.

Photo-Induced Molecular Devices Exploiting Dual Emissive States

When designing Re(I)-based luminescent sensors, photocatalysts, or molecular switches that benefit from multiple emissive excited states, 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline introduces a distinct ¹ILCT state that enables dual-emission behavior [4]. This photophysical feature is absent in conventional phenanthroline ligands and offers a unique design dimension for fundamental studies and applied device engineering [4].

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